DL-5-Bromo-2-methoxyphenylalanine
Overview
Description
DL-5-Bromo-2-methoxyphenylalanine is a synthetic compound with the molecular formula C10H12BrNO3. It is a derivative of phenylalanine, an essential amino acid, and features a bromine atom and a methoxy group attached to the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-5-Bromo-2-methoxyphenylalanine typically involves several steps. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under sulfuric acid catalysis. Bromination is then carried out using bromine in the presence of iron powder as a catalyst. Finally, deacetylation is performed to yield the desired product .
Industrial Production Methods: For industrial-scale production, the process is optimized for high yield and cost-effectiveness. The preparation involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. This method has been successfully scaled up to produce approximately 70 kg per batch with a total yield of 24% .
Chemical Reactions Analysis
Types of Reactions: DL-5-Bromo-2-methoxyphenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to yield the parent phenylalanine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Quinones.
Reduction: Parent phenylalanine derivative.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
DL-5-Bromo-2-methoxyphenylalanine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of DL-5-Bromo-2-methoxyphenylalanine involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing cellular pathways. For example, it may interact with enzymes involved in amino acid metabolism or signal transduction pathways, leading to changes in cellular function .
Comparison with Similar Compounds
5-Bromo-2-methoxyphenol: Shares the bromine and methoxy substituents but lacks the amino acid structure.
2-Methoxyphenylalanine: Similar structure without the bromine atom.
5-Bromo-phenylalanine: Similar structure without the methoxy group.
Uniqueness: DL-5-Bromo-2-methoxyphenylalanine is unique due to the presence of both bromine and methoxy groups on the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-amino-3-(5-bromo-2-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQRRCVTMPNHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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